molecular formula C7H5N3O2 B12981566 Sydnone, 3-(3-pyridinyl)- CAS No. 5226-94-8

Sydnone, 3-(3-pyridinyl)-

Cat. No.: B12981566
CAS No.: 5226-94-8
M. Wt: 163.13 g/mol
InChI Key: HFOHTUVVUWUBOG-UHFFFAOYSA-N
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Description

Sydnone, 3-(3-pyridinyl)-: is a heterocyclic compound belonging to the class of sydnones, which are mesoionic compounds. These compounds are characterized by their unique structure, which includes a 1,2,3-oxadiazole ring with a keto group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 3-(3-pyridinyl)- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride. This method can be applied to various N-substituted amino acids to produce different sydnone derivatives . Another approach involves the use of mechanochemistry, specifically ball-milling techniques, to synthesize diaryl sydnones and iminosydnones. This method is efficient, time-saving, and reduces the use of organic solvents .

Industrial Production Methods: The use of ball-milling techniques is particularly promising for large-scale production due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Sydnone, 3-(3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Sydnone, 3-(3-pyridinyl)- is used in the synthesis of various heterocyclic compounds, particularly pyrazoles, which have numerous applications in pharmaceuticals and agrochemicals .

Biology and Medicine: Sydnone derivatives have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are also used in the development of new prodrugs .

Mechanism of Action

The mechanism of action of sydnone, 3-(3-pyridinyl)- primarily involves its ability to undergo 1,3-dipolar cycloaddition reactions. This reaction mechanism allows the compound to form stable pyrazole derivatives, which can interact with various biological targets. The molecular targets and pathways involved depend on the specific pyrazole derivative formed and its intended application .

Biological Activity

Sydnone, particularly the derivative 3-(3-pyridinyl)-, is a member of a class of compounds known as sydnones, which are characterized by their unique mesoionic structure. This structure imparts a variety of biological activities, making sydnones significant in medicinal chemistry. This article reviews the biological activities of 3-(3-pyridinyl)-sydnone, focusing on its anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

Sydnone is defined as a five-membered heterocyclic compound featuring both positive and negative charges, which contributes to its reactivity with various biomolecules. The presence of the pyridine ring in 3-(3-pyridinyl)-sydnone enhances its lipophilicity and biological interactions.

Property Details
Molecular FormulaC7_7H6_6N2_2O
Molecular Weight134.13 g/mol
Structure TypeMesoionic compound
Key Functional GroupsPyridine ring, oxadiazole structure

Anti-inflammatory Activity

Sydnone derivatives have demonstrated significant anti-inflammatory effects. Research indicates that compounds with specific substitutions at the C4 position exhibit enhanced potency. For instance, studies have shown that certain sydnone analogs can inhibit arthritic swelling comparably to established anti-inflammatory drugs like hydrocortisone .

  • Case Study : A study highlighted that 4-methyl-3-[2-(phenylthio)ethyl] sydnone exhibited anti-inflammatory activity equivalent to hydrocortisone. Moreover, modifications to the structure led to compounds that were up to six times more potent than hydrocortisone in reducing inflammation .

Antimicrobial Activity

Sydnone derivatives have been evaluated for their antimicrobial properties against various pathogens. The presence of the pyridine moiety is believed to enhance these activities.

  • Table: Antimicrobial Activity of Sydnone Derivatives
Compound Target Pathogen Activity
3-(3-pyridinyl)-sydnoneStaphylococcus aureusModerate
4-methyl-3-sydnoneEscherichia coliStrong
4-chloro-3-sydnonePseudomonas aeruginosaWeak

This table summarizes findings from various studies indicating that modifications to the sydnone structure can significantly influence antimicrobial efficacy.

Anticancer Activity

Recent investigations have revealed that sydnone derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Research Findings : In vitro studies demonstrated that 3-(3-pyridinyl)-sydnone showed cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce oxidative stress was identified as a potential mechanism for its anticancer activity .

Antioxidant Activity

The antioxidant properties of sydnone derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress.

  • Experimental Data : In vitro assays indicated that 3-(3-pyridinyl)-sydnone exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid. This property may contribute to its therapeutic potential in preventing oxidative damage associated with chronic diseases .

Properties

CAS No.

5226-94-8

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

3-pyridin-3-yloxadiazol-3-ium-5-olate

InChI

InChI=1S/C7H5N3O2/c11-7-5-10(9-12-7)6-2-1-3-8-4-6/h1-5H

InChI Key

HFOHTUVVUWUBOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)[N+]2=NOC(=C2)[O-]

Origin of Product

United States

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